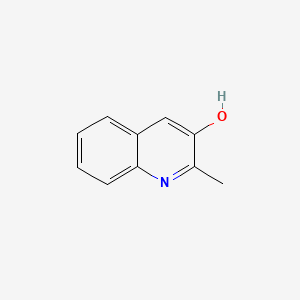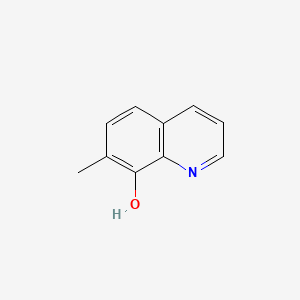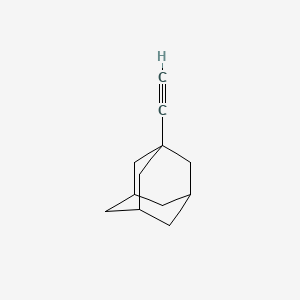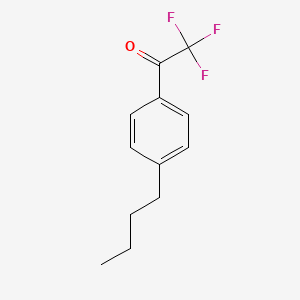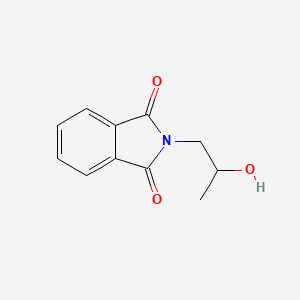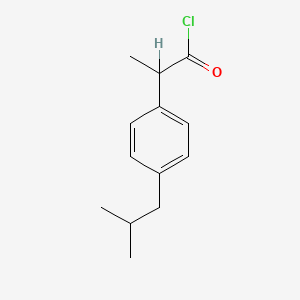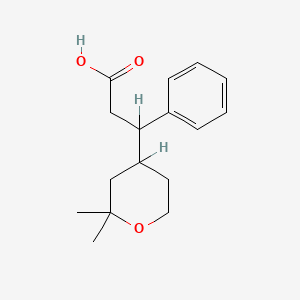
3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid” is a chemical compound with the CAS Number: 337311-00-9. Its molecular weight is 247.38 . The IUPAC name for this compound is 3- (2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-1-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NO/c1-16(2)12-14(9-11-18-16)15(8-10-17)13-6-4-3-5-7-13/h3-7,14-15H,8-12,17H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is stored at ambient temperature and is sensitive to air . Unfortunately, specific physical and chemical properties like density, boiling point, vapor pressure, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Anticancer Potential
Cinnamic acid derivatives, sharing structural motifs with 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid, have been recognized for their anticancer properties. The chemical functionality inherent in these compounds, including the phenyl acrylic acid structure, allows for a variety of chemical reactions that are pivotal in medicinal research. These derivatives have demonstrated significant antitumor efficacy, renewing interest in their potential as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Lignin Model Studies
Research on the acidolysis of lignin model compounds, which resemble the structure of the subject compound, highlights the significance of specific functional groups in chemical reactions relevant to material sciences. These studies provide insights into the breakdown and utilization of lignin, a major plant biomass component, potentially guiding the development of sustainable materials and energy sources (Yokoyama, 2015).
Pharmacological Effects of Phenolic Acids
Phenolic acids, including chlorogenic acid (CGA), which shares functional similarities with the compound of interest, exhibit a broad spectrum of pharmacological effects. CGA, for instance, is known for its antioxidant, anti-inflammatory, and neuroprotective roles. Such studies underscore the therapeutic potential of phenolic acid derivatives in managing various health conditions, including metabolic disorders and oxidative stress-related diseases (Naveed et al., 2018).
Heterocyclic Compound Synthesis
The reactivity of certain core structures related to 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid facilitates the synthesis of a wide range of heterocyclic compounds. This versatility is crucial in drug discovery and the development of novel therapeutic agents, highlighting the compound's relevance in synthetic organic chemistry (Gomaa & Ali, 2020).
Antifungal Research
In the fight against plant pathogens, such as Fusarium oxysporum, small molecule derivatives related to the compound of interest have shown promising antifungal activities. This research not only contributes to agricultural sciences by providing insights into plant disease management but also demonstrates the broader applicability of such compounds in biotechnological applications (Kaddouri et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-16(2)11-13(8-9-19-16)14(10-15(17)18)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEUBLWZXDCPQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CC(=O)O)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349467 |
Source


|
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid | |
CAS RN |
331430-39-8 |
Source


|
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

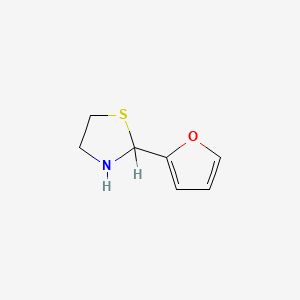
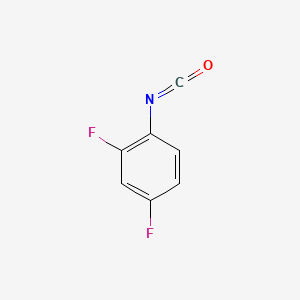
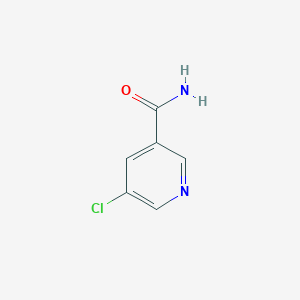
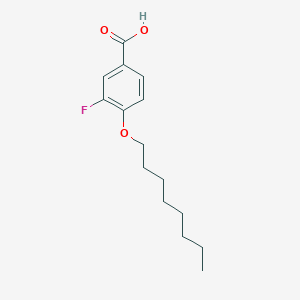
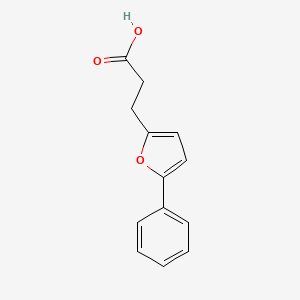
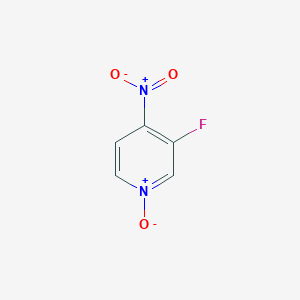
![2-[1-(2-Furyl)ethylidene]malononitrile](/img/structure/B1297088.png)
![[(2-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1297091.png)
